1-Boc-6-iodo-2,3-dihydro-indole
Overview
Description
1-Boc-6-iodo-2,3-dihydro-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a tert-butoxycarbonyl (Boc) protecting group and an iodine atom at the 6th position, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Boc-6-iodo-2,3-dihydro-indole typically involves the iodination of a Boc-protected indoline. One common method includes the reaction of Boc-protected indoline with iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Boc-6-iodo-2,3-dihydro-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-6-iodo-2,3-dihydro-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-6-iodo-2,3-dihydro-indole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The Boc group provides stability and protection during synthetic transformations, while the iodine atom allows for further functionalization .
Comparison with Similar Compounds
1-Boc-6-iodo-2,3-dihydro-indole can be compared with other indole derivatives, such as:
1-Boc-3-iodoindole: Similar in structure but with the iodine atom at the 3rd position.
1-Boc-indoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted synthetic modifications and diverse applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6-iodo-2,3-dihydroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPZRCADFMYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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